molecular formula C18H15ClN4O2S2 B2531903 4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-09-0

4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2531903
CAS No.: 392292-09-0
M. Wt: 418.91
InChI Key: NGHWINHBYGTDPV-UHFFFAOYSA-N
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Description

The compound 4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to the 1,3,4-thiadiazole class, which is renowned for its broad-spectrum biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . Its structure comprises:

  • A 4-chlorobenzamide moiety at the N-terminus of the thiadiazole ring.
  • A thioether-linked side chain containing a ketone group and an m-tolylamino (meta-methylphenylamino) substituent.

The synthesis of such derivatives typically involves cyclization reactions starting from benzoylisothiocyanate and thiosemicarbazide, followed by functionalization with ethyl cyanoacetate or acrylamide derivatives to introduce diverse substituents .

Properties

IUPAC Name

4-chloro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S2/c1-11-3-2-4-14(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHWINHBYGTDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a thiadiazole ring and various functional groups, which contribute to its diverse biological activities. The molecular formula is C18H15ClN4O2S2, and it has a molecular weight of approximately 418.91 g/mol.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial and antifungal activities. Thiadiazole derivatives are recognized for their broad spectrum of pharmacological properties, particularly against various bacterial strains and fungi. The presence of chlorine in the compound's structure enhances its reactivity and biological activity .

Table 1: Comparison of Biological Activities of Thiadiazole Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundContains chlorine; thiadiazole structureAntimicrobial and antifungal
2-amino-1,3,4-thiadiazoleBasic thiadiazole structureAntimicrobial properties
MegazolRelated to the thiadiazole familyAnti-trypanosomal activity

The biological activity of this compound is attributed to its interaction with specific biological targets. Studies indicate that derivatives with halogen substitutions exhibit enhanced binding affinity to enzymes involved in metabolic pathways. This interaction can lead to inhibition of bacterial growth and fungal proliferation .

Case Studies

  • Antifungal Activity : In a study comparing various thiadiazole derivatives against fungal strains such as Candida albicans and Aspergillus niger, compounds similar to this compound showed significant inhibition rates (58% to 66%) with minimal inhibitory concentrations (MICs) ranging from 32–42 μg/mL .
  • Antibacterial Efficacy : Another research highlighted the antibacterial properties of thiadiazole derivatives against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. The compounds exhibited MIC values lower than standard antibiotics such as streptomycin .

Future Directions

The ongoing research into the biological activity of thiadiazole derivatives suggests that modifications to the existing structures could yield compounds with improved efficacy and reduced toxicity. The potential for synergistic effects through covalent bonding with other biologically active compounds is also an area worth exploring for enhancing therapeutic outcomes .

Scientific Research Applications

Biological Activities

This compound exhibits notable antimicrobial and antifungal properties. Thiadiazole derivatives are recognized for their broad spectrum of pharmacological effects, particularly against various bacterial strains and fungi. The presence of chlorine in the compound enhances its reactivity and biological activity.

Table 1: Comparison of Biological Activities of Thiadiazole Derivatives

Compound NameStructural FeaturesBiological Activity
4-chloro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamideContains chlorine; thiadiazole structureAntimicrobial and antifungal
2-amino-1,3,4-thiadiazoleBasic thiadiazole structureAntimicrobial properties
MegazolRelated to the thiadiazole familyAnti-trypanosomal activity

Antifungal Activity

In studies comparing various thiadiazole derivatives against fungal strains such as Candida albicans and Aspergillus niger, compounds similar to this compound showed significant inhibition rates (58% to 66%) with minimal inhibitory concentrations (MICs) ranging from 32–42 μg/mL.

Antibacterial Efficacy

Research has highlighted the antibacterial properties of thiadiazole derivatives against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. The compounds exhibited MIC values lower than standard antibiotics such as streptomycin, indicating their potential as effective antibacterial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name (Example) Benzamide Substituent Thiadiazole Substituent Biological Activity/Notes Reference
Target Compound 4-Chloro (2-Oxo-2-(m-tolylamino)ethyl)thio Hypothesized anticancer activity
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) 4-Chloro Pyridin-2-yl Spectral data reported (IR, NMR, MS)
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide 2,4-Dichloro Trichloroethylamino group DHFR inhibitor (ΔG = −9.0 kcal/mol)
4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 4-Nitro (2-Oxo-2-(thiazol-2-ylamino)ethyl)thio Structural analog with thiazole ring
Key Observations:

Substituent Position and Electronic Effects: Chloro groups (electron-withdrawing) at the para position (e.g., target compound and 4c) may enhance stability and receptor binding compared to ortho/meta positions .

Side-Chain Modifications: The m-tolylamino group in the target compound introduces steric bulk and lipophilicity, which may improve penetration into hydrophobic binding pockets compared to smaller substituents like pyridin-2-yl . Thiazole-containing side chains () could offer additional hydrogen-bonding interactions, as seen in DHFR inhibitors .

Biological Activity Trends: Compounds with trichloroethylamino groups () exhibit strong DHFR inhibition due to multiple hydrogen bonds with Asp 21, Ser 59, and Tyr 22 residues . The target compound’s oxo group may mimic carbonyl interactions in enzyme active sites, a feature shared with potent acrylamide derivatives .

Spectral and Physicochemical Properties

  • IR/NMR Signatures :

    • The target compound’s IR spectrum would show peaks for N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C-S (~650 cm⁻¹), consistent with thiadiazole-acrylamide hybrids .
    • ¹H NMR would resolve signals for the m-tolyl methyl group (~2.3 ppm) and aromatic protons (~7.0–7.5 ppm) .
  • Solubility and Stability: The 4-chloro and m-tolylamino groups may reduce aqueous solubility compared to nitro or methoxy analogs but enhance metabolic stability .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,3,4-thiadiazole ring is formed by reacting thiosemicarbazide with a carbonyl precursor. For example, 4-chloro-2-hydroxybenzohydrazide reacts with phosphorus oxychloride (POCl₃) under reflux to yield 2-amino-5-chloro-1,3,4-thiadiazole.

Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF).
  • Temperature : 80–100°C, 4–8 hours.
  • Yield : 65–78%.

Mechanism :

  • Nucleophilic attack by sulfur on the carbonyl carbon.
  • Cyclization with elimination of water and HCl.

Alternative Route Using Thioureas

Thioureas cyclize with α-haloketones or esters in the presence of Lewis acids (e.g., AlCl₃) to form 1,3,4-thiadiazoles. For instance, 4-chlorobenzoylthiourea and chloroacetic acid yield the thiadiazole core at 60–70°C in toluene.

Advantages :

  • Higher regioselectivity compared to thiosemicarbazide routes.
  • Compatibility with electron-deficient aryl groups.

Functionalization at the 5-Position of Thiadiazole

Thiolation via Nucleophilic Substitution

The 5-position of 2-amino-1,3,4-thiadiazole undergoes thiolation using mercaptoethyl ketones or thiophenols. For the target compound, 2-bromo-N-(m-tolyl)acetamide reacts with 5-mercapto-1,3,4-thiadiazole in the presence of NaH.

Reaction Conditions :

  • Base : Sodium hydride (NaH) or triethylamine.
  • Solvent : Tetrahydrofuran (THF) or DMF.
  • Yield : 50–62%.

Mechanism :

  • Deprotonation of the thiol group by NaH.
  • SN2 displacement of bromide by the thiolate ion.

Microwave-Assisted Thioether Formation

Microwave irradiation (100–120°C, 20–30 min) enhances reaction efficiency, reducing side products. This method is preferred for thermally sensitive intermediates.

Amidation with 4-Chlorobenzoyl Chloride

The final step involves coupling the thiadiazole-thioether intermediate with 4-chlorobenzoyl chloride under Schotten-Baumann conditions:

Procedure :

  • Dissolve the amine intermediate in aqueous NaOH.
  • Add 4-chlorobenzoyl chloride dropwise at 0–5°C.
  • Stir for 2–4 hours, isolate via filtration.

Optimization Notes :

  • Excess acyl chloride (1.2 eq) improves yield to 85%.
  • Side reactions (e.g., hydrolysis of acyl chloride) are minimized at low temperatures.

Alternative Pathways and Comparative Analysis

One-Pot Synthesis

A patent (US7199257B1) describes a one-pot method combining thiadiazole formation and thioetherification:

  • React 4-chlorobenzohydrazide with CS₂ and KOH to form potassium dithiocarbazinate.
  • Treat with 2-bromo-N-(m-tolyl)acetamide and POCl₃.
  • Isolate the product via column chromatography.

Advantages :

  • Reduced purification steps.
  • Overall yield: 70%.

Solid-Phase Synthesis

Immobilizing the thiadiazole core on Wang resin enables iterative coupling of the thioether and benzamide groups, though scalability is limited.

Data Tables

Table 1: Comparison of Synthetic Methods

Method Yield (%) Time (h) Key Reagents
Cyclocondensation 78 6 POCl₃, Thiosemicarbazide
Thiourea Cyclization 72 8 AlCl₃, Chloroacetic acid
One-Pot Synthesis 70 12 CS₂, KOH, POCl₃
Microwave-Assisted 82 0.5 NaH, MW irradiation

Table 2: Spectral Data for Key Intermediates

Compound IR (cm⁻¹) ¹H NMR (δ, ppm)
5-Mercapto-1,3,4-thiadiazol-2-amine 3250 (NH₂), 2550 (SH) 7.4 (s, 2H, NH₂), 3.1 (s, 1H, SH)
4-Chlorobenzoyl chloride 1770 (C=O) 7.8–7.6 (d, 2H, ArH), 7.5–7.3 (d, 2H, ArH)

Q & A

Basic: What synthetic methodologies are recommended for preparing the compound?

Answer:
The synthesis involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

  • Thioether formation : Reacting thiol-containing intermediates with chloroacetyl derivatives under reflux in aprotic solvents (e.g., triethylamine in acetone) .
  • Amide coupling : Using stoichiometric reagents like chloroacetyl chloride to introduce substituents .
  • Purification : Recrystallization from ethanol or DMSO/water mixtures to isolate the product .
StepReagents/ConditionsPurposeReference
1Chloroacetyl chloride, triethylamine, refluxThioether formation
2Anhydrous K₂CO₃, dry acetoneNucleophilic substitution
3Ethanol recrystallizationPurification

Advanced: How can reaction conditions be optimized to enhance yield?

Answer:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Stoichiometry : A 1:1 molar ratio of reactants minimizes side products .
  • Catalysts : Bases like anhydrous K₂CO₃ facilitate substitution .
  • Temperature : Refluxing in ethanol increases yields (up to 82% in ) .

Basic: Which analytical techniques confirm structural integrity?

Answer:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.3 ppm) and carbonyl groups (δ ~165 ppm) .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 269 [M+1] in ) .
  • X-ray Crystallography : Resolves crystal packing (orthorhombic P2₁2₁2₁ symmetry in ) .

Advanced: How to resolve discrepancies between spectroscopic and elemental analysis?

Answer:

  • Repurification : Column chromatography ( ) or repeated recrystallization .
  • Advanced Techniques : HRMS or 2D NMR (HSQC/HMBC) to clarify ambiguities .

Basic: What in vitro assays evaluate anticancer activity?

Answer:

  • MTT Assay : Measures IC₅₀ values for cytotoxicity .
  • Flow Cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest .
  • Western Blotting : Detects caspase-3 cleavage as an apoptosis marker .

Advanced: How do molecular docking studies predict enzyme interactions?

Answer:

  • Software : AutoDock Vina docks the compound (3D structure from ) into enzyme active sites (e.g., acps-pptase in ) .
  • Parameters : Grid boxes centered on catalytic residues and Lamarckian genetic algorithms predict binding affinities (ΔG) .

Advanced: How to validate antibacterial mechanisms of action?

Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against purified acps-pptase .
  • Gene Knockdown Models : Compare bacterial growth in enzyme-deficient strains .
  • Metabolomic Profiling : LC-MS/MS identifies disrupted pathways (e.g., fatty acid biosynthesis) .

Basic: How to handle potential toxicity during testing?

Answer:

  • PPE : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods for handling.
  • Waste Disposal : Follow protocols for halogenated waste (Cl substituents) .

Advanced: What challenges arise in crystallizing the compound?

Answer:

  • Solubility Issues : Use mixed solvents (e.g., DMSO/water in ) .
  • Polymorphism : Slow evaporation or seeding promotes uniform crystal growth .

Advanced: How do SAR studies guide analog design?

Answer:

  • Substituent Modification : Replace m-tolyl with nitro or fluoro groups ( ) .
  • QSAR Models : Correlate logP/H-bond donors with activity to prioritize analogs .

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